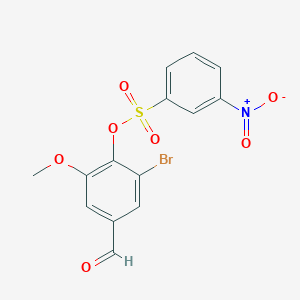

2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

(2-bromo-4-formyl-6-methoxyphenyl) 3-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO7S/c1-22-13-6-9(8-17)5-12(15)14(13)23-24(20,21)11-4-2-3-10(7-11)16(18)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUUEQQUDULZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by formylation, methoxylation, nitration, and sulfonation. Each step requires specific reagents and conditions to ensure the desired functional groups are correctly introduced and maintained.

For industrial production, the process may be optimized for scale, involving continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can target the nitro group, converting it to an amine, or the formyl group, converting it to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction, leading to a variety of derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

Medicine: Its derivatives may have pharmacological properties, making it a candidate for drug development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and lead to specific effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare structural, physical, and functional attributes of 2-bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate with analogous compounds identified in the literature.

Table 1: Structural and Physical Properties of Analogous Compounds

| Compound Name | R Group on Sulfonate/Benzoate | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 3-nitrobenzenesulfonate | C₁₄H₁₀BrNO₇S | 416.21 | Strong electron-withdrawing nitro group |

| 2-Bromo-4-formyl-6-methoxyphenyl benzoate | Benzoate | C₁₅H₁₁BrO₄ | 335.15 | Simpler ester; lacks sulfonate/nitro |

| 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate | 4-chlorobenzenesulfonate | C₁₅H₁₂BrClO₆S | 443.68 | Ethoxy substituent; moderate reactivity |

| 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate | 2-chlorobenzoate | C₁₅H₁₀BrClO₄ | 369.59 | Ortho-chloro increases steric hindrance |

| (2-Bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate | 4-acetamidobenzenesulfonate | C₁₇H₁₅BrN₂O₇S | 487.24 | Polar acetamido group enhances solubility |

Key Comparisons:

Electronic Effects :

- The 3-nitrobenzenesulfonate group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the sulfonate ester compared to analogs with chloro (e.g., 4-chlorobenzenesulfonate) or methyl groups. This makes it more reactive in nucleophilic aromatic substitution .

- The methoxy group on the phenyl ring (electron-donating) contrasts with ethoxy in analogs (e.g., CAS 432006-04-7), which may slightly reduce electron density at the formyl group .

Reactivity and Stability: Nitro-substituted sulfonates (e.g., target compound) are prone to hydrolysis under basic conditions, whereas chlorobenzenesulfonates (e.g., 4-chloro derivative) exhibit slower reaction kinetics due to weaker electron withdrawal .

Applications :

- The target compound’s nitro group facilitates its use in redox-active intermediates for drug synthesis, whereas 4-acetamidobenzenesulfonate (CAS 432021-39-1) is better suited for solubility-driven applications .

- Discontinued analogs (e.g., 4-methylbenzoate, CAS 321969-01-1) may reflect challenges in synthesis scalability or stability .

Physical Properties :

- Predicted density and boiling points for 2-chlorobenzoate (1.561 g/cm³, 530.2°C) suggest higher thermal stability than nitro-substituted sulfonates, which likely decompose at lower temperatures due to nitro group instability .

Research Findings and Trends

- Synthetic Utility : The nitro group in the target compound enables regioselective functionalization, a feature exploited in catalytic cross-coupling reactions for heterocycle synthesis .

Biologische Aktivität

2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate (CAS No. 1432437-86-9) is an organic compound notable for its complex structure that incorporates various functional groups, including bromine, formyl, methoxy, nitro, and sulfonate. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

IUPAC Name: (2-bromo-4-formyl-6-methoxyphenyl) 3-nitrobenzenesulfonate

Molecular Weight: 396.2 g/mol

Functional Groups:

- Bromine (Br) : Enhances electrophilic reactivity.

- Formyl (-CHO) : Provides potential for further derivatization.

- Methoxy (-OCH₃) : Can influence solubility and biological activity.

- Nitro (-NO₂) : Often associated with biological activity due to electron-withdrawing properties.

- Sulfonate (-SO₃Na) : Increases water solubility.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Bromination of a precursor compound.

- Formylation to introduce the aldehyde group.

- Methoxylation to add the methoxy group.

- Nitration to introduce the nitro group.

- Sulfonation to attach the sulfonate group.

Each step requires specific reagents and conditions to ensure the desired functional groups are correctly introduced and maintained.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential areas of interest:

Anticancer Potential

Compounds with similar structural motifs have been investigated for anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation through interaction with specific molecular targets such as enzymes or receptors .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, compounds containing nitro and sulfonate groups have been shown to interact with human lipoxygenases, which are relevant in inflammatory processes .

Case Studies

While specific case studies on this exact compound are not prevalent, related compounds provide insight into its potential applications:

- Study on Sulfonated Compounds : Research indicates that sulfonated derivatives can modulate enzyme activity and exhibit anti-inflammatory effects in vitro.

- Antitumor Activity : Similar nitro-substituted compounds have demonstrated significant cytotoxic effects on breast cancer cells, indicating a potential pathway for therapeutic development .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Bromo-4-formylphenyl 3-nitrobenzenesulfonate | Lacks methoxy group | Moderate antimicrobial properties |

| 4-Formyl-6-methoxyphenyl 3-nitrobenzenesulfonate | Lacks bromine atom | Potential anticancer activity |

| 2-Bromo-4-methoxyphenyl 3-nitrobenzenesulfonate | Lacks formyl group | Enhanced enzyme inhibition |

Q & A

Basic Question: What are the key steps for synthesizing 2-Bromo-4-formyl-6-methoxyphenyl 3-nitrobenzenesulfonate, and how can purity be validated?

Methodological Answer:

Synthesis typically involves sequential functionalization:

Bromination and Formylation : Start with a methoxyphenol derivative. Bromination at the 2-position and formylation at the 4-position can be achieved using reagents like N-bromosuccinimide (NBS) and Vilsmeier-Haack formylation, respectively.

Sulfonation : React the intermediate with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonate group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to isolate the product.

Validation : Confirm purity via HPLC (≥95% area) and characterize using / NMR (peak assignments for Br, CHO, OCH, and sulfonate groups) and high-resolution mass spectrometry (HRMS) .

Basic Question: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : Assign aromatic protons (δ 6.5–8.5 ppm), formyl proton (δ ~9.8–10.2 ppm), and methoxy group (δ ~3.8–4.0 ppm). NMR confirms carbonyl (δ ~190 ppm) and sulfonate (δ ~125–135 ppm) carbons.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III (via ORTEP-3 GUI) visualizes thermal ellipsoids and molecular geometry, critical for confirming stereoelectronic effects .

- Mass Spectrometry : HRMS (ESI-TOF) validates molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Advanced Question: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be systematically resolved?

Methodological Answer:

Re-examine Sample Purity : Run HPLC-MS to detect impurities or degradation products.

Variable-Temperature NMR : Assess dynamic effects (e.g., rotamers of the sulfonate group) by acquiring spectra at 25°C vs. −40°C.

Computational Modeling : Use DFT (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data.

Alternative Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or NOESY for spatial correlations .

Advanced Question: What strategies optimize crystallographic data collection for this compound, given its potential polymorphism?

Methodological Answer:

- Crystal Growth : Screen solvents (e.g., DCM/hexane, acetone/water) via vapor diffusion to obtain single crystals.

- Low-Temperature Data Collection : Cool crystals to 100 K (liquid N) to reduce thermal motion and improve resolution.

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine twinned structures. Validate with R < 0.05 and CC > 0.8 .

Advanced Question: How do electronic effects of substituents (Br, NO2_22) influence reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Electron-withdrawing nitro and sulfonate groups activate the C-Br bond, lowering activation energy.

- Nitro Group : Stabilizes transition states via resonance withdrawal. Monitor regioselectivity using Hammett σ parameters (σ = +0.78).

- Experimental Design : Compare reaction rates (kinetic studies) with analogues lacking NO or Br. Use NMR to track intermediates .

Advanced Question: What computational approaches predict the stability of this sulfonate under varying pH conditions?

Methodological Answer:

pKa Estimation : Use ChemAxon or SPARC to calculate sulfonate group pKa (~1.5–2.5).

Hydrolysis Studies : Perform accelerated degradation tests (pH 1–13, 40–80°C) and model kinetics with Arrhenius equations.

DFT Calculations : Simulate hydrolysis pathways (e.g., nucleophilic attack at sulfur) to identify transition states and activation energies .

Advanced Question: How to address discrepancies between theoretical and experimental UV-Vis absorption spectra?

Methodological Answer:

- Solvent Effects : Re-run TD-DFT calculations with explicit solvent models (e.g., PCM for methanol).

- Conformational Sampling : Use molecular dynamics (MD) to explore rotamer populations of the sulfonate and nitro groups.

- Experimental Calibration : Compare with reference compounds (e.g., 3-nitrobenzenesulfonates) to validate instrumental settings .

Advanced Question: What role does the methoxy group play in solid-state packing and solubility?

Methodological Answer:

- Crystal Packing : Analyze Hirshfeld surfaces (CrystalExplorer) to identify O–H···O and C–H···π interactions. Methoxy groups often enhance π-stacking.

- Solubility : Quantify via shake-flask method in solvents (logP ~2.5 predicted). Methoxy increases hydrophilicity but reduces solubility in non-polar media.

- Thermal Analysis : DSC/TGA reveals melting points and decomposition trends influenced by packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.